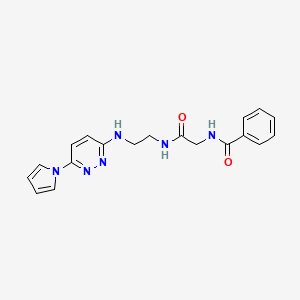

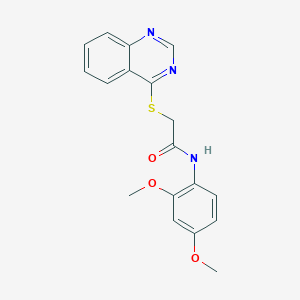

4-Amino-1H-1,7-naphthyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been explored for 1,8-naphthyridines, including those specific to 4-amino-1H-1,7-naphthyridin-2-one. Notably, multicomponent reactions (MCRs) have been employed to construct trisubstituted 2-amino-1,8-naphthyridines. For instance, Ghorbani-Vaghei et al. achieved moderate to high yields via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate using specific reagents .

Chemical Reactions Analysis

While specific reactions involving 4-Amino-1H-1,7-naphthyridin-2-one may vary, it can participate in various transformations, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of drug discovery and materials synthesis .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of 1,8-naphthyridines, which are an important class of heterocyclic compounds . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Medicinal Chemistry

1,8-Naphthyridines, which can be synthesized using 4-Amino-1H-1,7-naphthyridin-2-one, have diverse biological activities . They are used in medicinal chemistry for the development of new drugs .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations .

Ligands and Components of Light-Emitting Diodes

This class of heterocycles finds use as ligands and components of light-emitting diodes .

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . They contribute to the wide applicability in materials science .

Molecular Sensors

1,8-Naphthyridines are used in molecular sensors . They can detect or measure certain environmental conditions, such as light or heat .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These systems are a type of molecular recognition system, where two or more molecules bind together through non-covalent bonding .

Development of Ecofriendly, Safe, and Atomeconomical Approaches

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atomeconomical approaches .

Propriétés

IUPAC Name |

4-amino-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTIIZPJYMPEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-1,7-naphthyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)